molecular formula C6H10OSSi B173228 Thien-2-yl-dimethylsilanol CAS No. 197009-90-8

Thien-2-yl-dimethylsilanol

Cat. No.: B173228
CAS No.: 197009-90-8
M. Wt: 158.3 g/mol
InChI Key: UDIQRZJWIBRPFX-UHFFFAOYSA-N
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Description

Thien-2-yl-dimethylsilanol is an organosilicon compound with the molecular formula (C_6H_{10}OSSi). It is characterized by the presence of a silicon atom bonded to a hydroxyl group and two methyl groups, with a thienyl group attached to the silicon. This compound is known for its utility as a silicon nucleophile in various chemical reactions, particularly in palladium-catalyzed cross-coupling reactions .

Chemical Reactions Analysis

Types of Reactions

Thien-2-yl-dimethylsilanol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Thien-2-yl-dimethylsilanol has several applications in scientific research:

Mechanism of Action

The mechanism by which Thien-2-yl-dimethylsilanol exerts its effects involves the nucleophilic attack of the silicon atom on electrophilic centers in various substrates. This nucleophilic behavior is facilitated by the presence of the hydroxyl group, which can form hydrogen bonds and stabilize transition states during reactions. The molecular targets and pathways involved depend on the specific reaction and substrate used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Thien-2-yl-dimethylsilanol is unique due to the presence of the thienyl group, which imparts distinct electronic and steric properties compared to other similar compounds. This uniqueness makes it particularly useful in specific cross-coupling reactions and applications where the thienyl group can interact with substrates in a unique manner .

Properties

IUPAC Name

hydroxy-dimethyl-thiophen-2-ylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10OSSi/c1-9(2,7)6-4-3-5-8-6/h3-5,7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDIQRZJWIBRPFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C1=CC=CS1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10OSSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60466805
Record name Dimethyl(2-thienyl)silanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60466805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

197009-90-8
Record name Dimethyl(2-thienyl)silanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60466805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 197009-90-8
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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